2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol is a chemical compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of two chlorine atoms, a methyl group, and a propoxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol typically involves the chlorination of a suitable precursor compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-methyl-2-propoxyphenyl)ethanol
- 2,2-Dichloro-1-(5-methyl-3-propoxyphenyl)ethanol
- 2,2-Dichloro-1-(5-methyl-2-butoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(5-methyl-2-propoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16Cl2O2 |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2,2-dichloro-1-(5-methyl-2-propoxyphenyl)ethanol |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-6-16-10-5-4-8(2)7-9(10)11(15)12(13)14/h4-5,7,11-12,15H,3,6H2,1-2H3 |
InChI Key |
AHMCWBWZEIRPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)C(C(Cl)Cl)O |
Origin of Product |
United States |
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